molecular formula C9H10N2O2 B12102640 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one CAS No. 1393555-54-8

6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one

Cat. No.: B12102640
CAS No.: 1393555-54-8
M. Wt: 178.19 g/mol
InChI Key: WWUQIUFKGIWHEM-UHFFFAOYSA-N
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Description

6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group and a dihydro-naphthyridinone core structure makes this compound an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a methoxy-substituted pyridine derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalytic processes, solvent-free reactions, or green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated naphthyridine rings.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine-3-one derivatives, while reduction can produce fully saturated naphthyridines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydro-2,7-naphthyridin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.

    6-Hydroxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.

    6-Methyl-1,4-dihydro-2,7-naphthyridin-3(2H)-one: The presence of a methyl group instead of a methoxy group can influence its reactivity and biological effects.

Uniqueness

The presence of the methoxy group in 6-Methoxy-1,4-dihydro-2,7-naphthyridin-3(2H)-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

1393555-54-8

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-methoxy-2,4-dihydro-1H-2,7-naphthyridin-3-one

InChI

InChI=1S/C9H10N2O2/c1-13-9-3-6-2-8(12)10-4-7(6)5-11-9/h3,5H,2,4H2,1H3,(H,10,12)

InChI Key

WWUQIUFKGIWHEM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2CNC(=O)CC2=C1

Origin of Product

United States

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